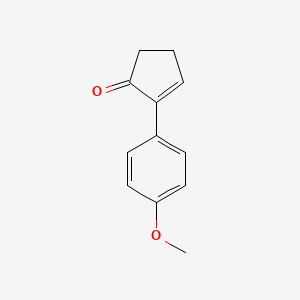![molecular formula C30H34N4O5S2 B14452391 4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) CAS No. 73603-70-0](/img/structure/B14452391.png)
4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and sulfonamide functionalities, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with benzene-1-sulfonamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The presence of dimethylamino groups enhances its ability to interact with biological molecules, making it a potent inhibitor in certain contexts.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethyldiphenyl ether
- 4,4’-Dicarboxydiphenyl ether
- 4,4’-Sulfonyldibenzoic acid
Uniqueness
Compared to similar compounds, 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) stands out due to its unique combination of dimethylamino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
73603-70-0 |
|---|---|
Molecular Formula |
C30H34N4O5S2 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-[4-[[4-(dimethylamino)phenyl]methylsulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C30H34N4O5S2/c1-33(2)25-9-5-23(6-10-25)21-31-40(35,36)29-17-13-27(14-18-29)39-28-15-19-30(20-16-28)41(37,38)32-22-24-7-11-26(12-8-24)34(3)4/h5-20,31-32H,21-22H2,1-4H3 |
InChI Key |
YSCZQSSHTGVESP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


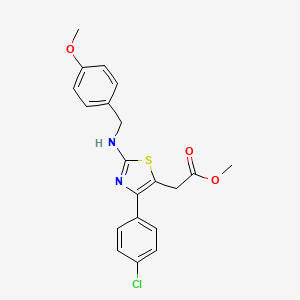
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)


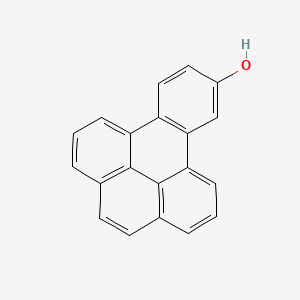

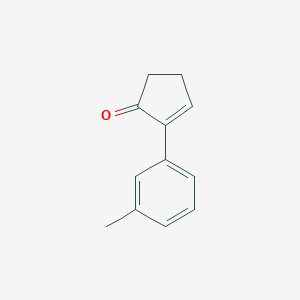
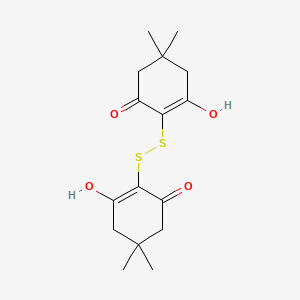

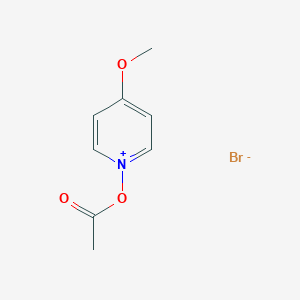
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
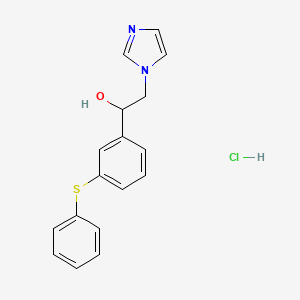
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
